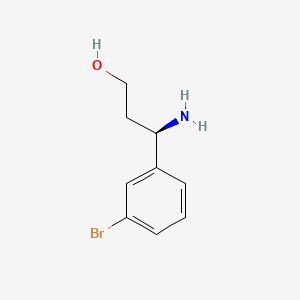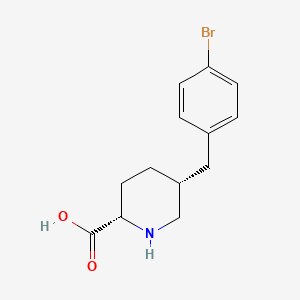
2-bromo-N,N-diethylbenzenesulfonamide
Vue d'ensemble
Description
2-Bromo-N,N-diethylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied for its various applications in organic synthesis and analytical chemistry. While the specific compound 2-bromo-N,N-diethylbenzenesulfonamide is not directly mentioned in the provided papers, related compounds such as N,N-dibromobenzenesulfonamide have been reported to serve as sources of electrophilic bromine and as oxidizing agents . These related compounds are used in bromination reactions and have been synthesized through the treatment of benzenesulfonamide with aqueous base followed by the addition of liquid bromine .
Synthesis Analysis
The synthesis of related N-bromobenzenesulfonamide compounds typically involves the treatment of benzenesulfonamide with an aqueous base such as NaHCO3 or KOH, followed by the addition of liquid bromine . An alternative method includes the addition of liquid bromine to an aqueous solution of N-chlorobenzenesulfonamide . These methods yield high-purity reagents as confirmed by 1H and 13C NMR data . The synthesis of N-alkylated derivatives of azidobenzenesulfonamide has also been reported, which involves the reaction of 2-azidobenzenesulfonamide with alkyl halides .
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamide derivatives have been investigated using FT-IR, FT-Raman, and DFT quantum chemical calculations . These studies provide insights into the effects of substituents on the characteristic bands in the spectra and allow for the comparison of observed and calculated geometric parameters . Similarly, the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
N,N-Dibromobenzenesulfonamide has been employed as an effective brominating agent for carbanionic substrates under mild conditions, and the reagent can be recovered and reused . The reaction of N,N-dibromobenzenesulfonamide with dihydropyran has been studied, leading to the formation of a bromo addition product and subsequent reduction to a mixture of stereoisomers . The aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 has also been reported to yield brominated compounds .
Physical and Chemical Properties Analysis
The physical properties of N,N-dibromobenzenesulfonamide include a melting point of 110-111°C and solubility in most common organic solvents and water . The compound is supplied as a yellow crystalline solid and is not commercially available . Precautions for handling and storage include protection from light and storage in amber bottles to prevent decomposition . The solubility and melting point of these compounds can provide a basis for predicting the properties of 2-bromo-N,N-diethylbenzenesulfonamide.
Applications De Recherche Scientifique
Analytical Applications
Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, is used as an oxidizing titrant in analytical chemistry. Its applications include direct titrations of various substances like ascorbic acid, glutathione, and sulfite, offering simple and rapid procedures with minimal error rates (Gowda et al., 1983).
Chemical Reactions
In organic chemistry, N, N-Dibromobenzenesulfonamide, a closely related compound, has been used in reactions with dihydropyran and other substrates, leading to the formation of different products and intermediates. These reactions contribute to the understanding of chemical structures and reaction mechanisms (Takemura et al., 1968).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJAILVGFQCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650050 | |
| Record name | 2-Bromo-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,N-diethylbenzenesulfonamide | |
CAS RN |
65000-12-6 | |
| Record name | Benzenesulfonamide, 2-bromo-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65000-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















